molecular formula C12H12BrN B1335451 1-(4-bromo-2-ethylphenyl)-1H-pyrrole CAS No. 383137-66-4

1-(4-bromo-2-ethylphenyl)-1H-pyrrole

Cat. No. B1335451
M. Wt: 250.13 g/mol
InChI Key: IFPBNZKXHQWKTO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, density, and other physical properties. It would also include information on the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

Glycolic Acid Oxidase Inhibition

Research on derivatives of 1H-pyrrole, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, has shown potential in inhibiting glycolic acid oxidase (GAO). These compounds are particularly potent when they possess large lipophilic 4-substituents. This inhibition could have implications in metabolic studies and potentially in therapeutic applications (Rooney et al., 1983).

Photoluminescent Materials

The synthesis and characterization of polymers containing pyrrole derivatives have been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, which could be significant in developing new materials for electronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their potential in inhibiting the corrosion of carbon steel in acidic environments. This research could be critical in developing more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2015).

Catalysis in Chemical Reactions

Studies have shown that pyrrole derivatives can be used in the synthesis of various compounds, including their application as catalysts in Suzuki-type C−C coupling reactions. This has implications for synthetic chemistry, particularly in the efficient synthesis of complex molecules (Mazet & Gade, 2001).

Solubility and Solvent Effects

Research into the solubility of pyrrole derivatives like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been conducted. Understanding these solubility properties is essential for their application in pharmaceuticals and material science (Li et al., 2019).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.


properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBNZKXHQWKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-ethylphenyl)-1H-pyrrole

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